molecular formula C15H13N B1517177 N-benzyl-3-ethynylaniline CAS No. 864754-01-8

N-benzyl-3-ethynylaniline

Cat. No. B1517177
CAS RN: 864754-01-8
M. Wt: 207.27 g/mol
InChI Key: HOJRZUZHFVUTHL-UHFFFAOYSA-N
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Description

N-benzyl-3-ethynylaniline is an organic compound with the molecular weight of 207.27 . It is a liquid at room temperature .


Molecular Structure Analysis

The InChI code for this compound is 1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2 . This indicates that the compound has a structure of a benzyl group attached to a 3-ethynylaniline.


Physical And Chemical Properties Analysis

This compound is a liquid at room temperature .

Scientific Research Applications

Rhodium-Catalyzed Cascade Annulation/C-H Activation

N-benzyl-3-ethynylaniline has been used in Rh(III)-catalyzed cascade annulation/C-H activation with diazo compounds. This method enables the rapid formation of benzo[a]carbazoles, demonstrating good functional group tolerance and scalability. It involves C-N and C-C bond formation, with an aryl-to-aryl 1,4-rhodium migration being a key aspect (Guo et al., 2016).

Polymerization to Create Substituted Polyacetylenes

The compound has been used in the polymerization of isomeric N-(4-substituted benzylidene)-4-ethynylanilines and similar compounds by various metal catalysts. This process results in polyacetylenes with aromatic Schiff base type pendant groups, which are significant for their applications in materials science (Balcar et al., 2001).

Synthesis of Indoles and Related Compounds

A significant application involves the synthesis of indole derivatives. For instance, zincation of 2-ethynylanilines (a related compound) leads to cyclization to 2,3-dizincioindoles, which are crucial in medicinal chemistry and materials science (Ilies et al., 2017). Similarly, copper(II) salt-catalyzed cyclization of 2-ethynylanilines forms indoles, useful in tandem cyclization reactions (Hiroya et al., 2002).

Electrophilic Trapping and Dimerization

2-ethynylanilines have also been utilized in InBr3-promoted divergent approaches to produce polysubstituted indoles and quinolines, showcasing the versatility of the compound in organic synthesis (Sakai et al., 2008).

Solvent-Free Synthesis of 3-Selenaquinoline Derivatives

The compound has been employed in a solvent-free, catalyst-free method for synthesizing 3-selenaquinoline derivatives. This method demonstrates the compound's utility in green chemistry and efficient synthesis processes (Sashida et al., 2010).

Electrochemical Oxidation Studies

In electrochemical studies, the oxidation of 4-ethynylaniline (a variant of this compound) has been investigated for the synthesis of diazine compounds, showing potential in electrochemical applications and synthesis methods (Mehrdadian et al., 2021).

Domino Three-Component Coupling-Cyclization

2-ethynylanilines have been used in copper-catalyzed domino three-component coupling-cyclization for the synthesis of 2-(aminomethyl)indoles. This highlights the compound's role in facilitating complex organic synthesis processes (Ohta et al., 2009).

Safety and Hazards

N-benzyl-3-ethynylaniline is classified as a dangerous substance. It has hazard statements H315, H318, and H335, indicating that it can cause skin irritation, serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray and washing hands thoroughly after handling .

Biochemical Analysis

Biochemical Properties

N-benzyl-3-ethynylaniline plays a significant role in biochemical reactions, particularly in the context of click chemistry. It interacts with enzymes, proteins, and other biomolecules through covalent bonding facilitated by its ethynyl group. For instance, it can form stable conjugates with proteins such as bovine serum albumin and human immunoglobulin G through amino-yne click bioconjugation . This interaction is crucial for applications in biosensing and drug screening, where the bioactivity of the anchored biomolecules remains intact.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the structural and optical properties of cells, which can be leveraged in optoelectronic applications . The compound’s ability to form strong inter- and intra-molecular interactions suggests its potential impact on cellular stability and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules. The ethynyl group facilitates covalent bonding with proteins and enzymes, leading to enzyme inhibition or activation. This interaction can result in changes in gene expression and cellular behavior. The compound’s molecular mechanism is closely tied to its ability to form stable conjugates with target biomolecules .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term impact on cellular function. Studies have shown that the compound maintains its structural integrity and bioactivity over extended periods, making it suitable for long-term biochemical applications

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound exhibits minimal toxicity and maintains its biochemical activity. At higher doses, it can induce adverse effects, including cellular stress and toxicity . Understanding the dosage thresholds and their implications is crucial for its safe application in biochemical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biotransformation. The compound’s ethynyl group plays a pivotal role in its metabolic flux, influencing the levels of metabolites within the cell

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions determine its localization and accumulation in specific cellular compartments . The compound’s distribution profile is essential for understanding its biochemical effects and potential therapeutic applications.

Subcellular Localization

This compound exhibits specific subcellular localization, which influences its activity and function. The compound’s targeting signals and post-translational modifications direct it to particular compartments or organelles within the cell . This localization is crucial for its role in biochemical reactions and its impact on cellular processes.

properties

IUPAC Name

N-benzyl-3-ethynylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13N/c1-2-13-9-6-10-15(11-13)16-12-14-7-4-3-5-8-14/h1,3-11,16H,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOJRZUZHFVUTHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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